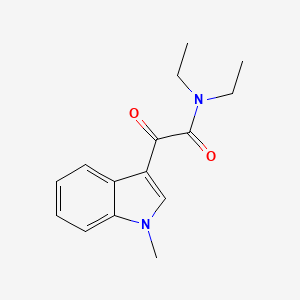
1-(2-methylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis :
- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] : Bauer et al. (1976) describe the synthesis of similar compounds involving piperidines, showcasing methods like lithiation and acid-catalyzed cyclization, which might be relevant to the synthesis of the compound (Bauer et al., 1976).
Molecular Structure Analysis :
- X-ray Diffraction Studies : Sanjeevarayappa et al. (2015) provide insights into the structural analysis of a piperazine derivative through X-ray diffraction, which could be analogous to the structural analysis of 1-(2-methylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties :
- Hydrogen Bonding in Piperidine Derivatives : Smith & Wermuth (2010) discuss the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, which might offer insights into the chemical reactions and properties of the compound (Smith & Wermuth, 2010).
Physical Properties Analysis :
- Molecular Interaction Studies : Shim et al. (2002) explored the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, which could shed light on the physical properties of similar compounds (Shim et al., 2002).
Chemical Properties Analysis :
- Synthesis and Evaluation of Piperidine Derivatives : Martin et al. (1979) discuss the synthesis and antitetrabenazine activity of piperidine derivatives, which could be relevant for understanding the chemical properties of the compound (Martin et al., 1979).
Propiedades
IUPAC Name |
1-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-7-9-18(10-8-15)22-20(24)17-11-13-23(14-12-17)21(25)19-6-4-3-5-16(19)2/h3-10,17H,11-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPPJBUTXASII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5697119.png)
![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)



![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)

![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)
![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)


![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)
